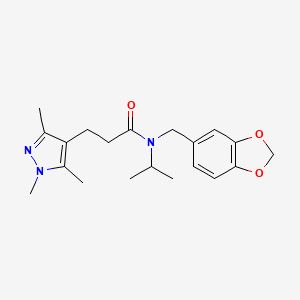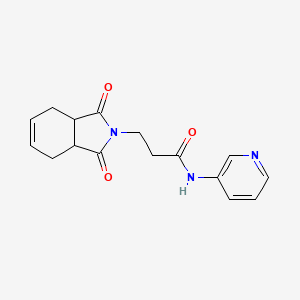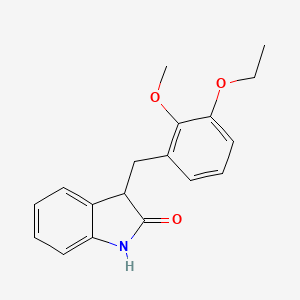![molecular formula C16H25Cl2N3O3 B4445769 3-imidazol-1-yl-N-[(3,4,5-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride](/img/structure/B4445769.png)
3-imidazol-1-yl-N-[(3,4,5-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride
概要
説明
3-imidazol-1-yl-N-[(3,4,5-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
準備方法
The synthesis of 3-imidazol-1-yl-N-[(3,4,5-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride can be achieved through various synthetic routes. Common methods include:
Debus-Radiszewski synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde.
Wallach synthesis: This method involves the oxidation of imidazolines.
Dehydrogenation of imidazolines: This method involves the removal of hydrogen from imidazolines.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Amino nitrile synthesis: This method involves the reaction of amino nitriles with aldehydes.
化学反応の分析
3-imidazol-1-yl-N-[(3,4,5-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Addition: This reaction involves the addition of two or more molecules to form a single product.
Elimination: This reaction involves the removal of a molecule from a compound.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution reagents: Such as halogens, alkyl halides, and nucleophiles.
Addition reagents: Such as hydrogen gas, halogens, and water.
Elimination reagents: Such as acids, bases, and heat.
Major products formed from these reactions include various substituted imidazole derivatives, which have different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
科学的研究の応用
3-imidazol-1-yl-N-[(3,4,5-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is used in the development of new drugs for the treatment of various diseases, including cancer, bacterial infections, and inflammatory diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 3-imidazol-1-yl-N-[(3,4,5-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride involves its interaction with various molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as proteases and kinases, by binding to their active sites and preventing their activity. This inhibition can lead to the disruption of various cellular processes, including cell division, signal transduction, and metabolism .
類似化合物との比較
3-imidazol-1-yl-N-[(3,4,5-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride can be compared with other similar compounds, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Enviroxime: An antiviral.
Astemizole: An antihistaminic agent.
Omeprazole: An antiulcer agent.
Pantoprazole: An antiulcer agent.
Thiabendazole: An antihelmintic.
Nocodazole: An antinematodal.
Metronidazole: A bactericidal agent.
Megazol: A trypanocidal agent.
Azathioprine: An anti-rheumatoid arthritis agent.
Dacarbazine: A treatment for Hodgkin’s disease.
Tinidazole: An antiprotozoal and antibacterial agent.
The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .
特性
IUPAC Name |
3-imidazol-1-yl-N-[(3,4,5-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3.2ClH/c1-20-14-9-13(10-15(21-2)16(14)22-3)11-17-5-4-7-19-8-6-18-12-19;;/h6,8-10,12,17H,4-5,7,11H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEHDTFXIVHVGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNCCCN2C=CN=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-chloro-4-ethoxybenzyl)amino]butan-1-ol hydrochloride](/img/structure/B4445710.png)
![6-[(3-isoxazolylmethyl)(methyl)amino]-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B4445712.png)
![4-[(tert-butylamino)methyl]benzoic acid hydrochloride](/img/structure/B4445718.png)
![3'-(4-FLUOROPHENYL)-1-PROPANOYL-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE](/img/structure/B4445730.png)

![N-allyl-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445744.png)

![4-amino-2-{[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B4445748.png)
![6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-(3-methylbutyl)-3(2H)-pyridazinone](/img/structure/B4445752.png)
![N-(3,4-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445761.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine;hydrochloride](/img/structure/B4445772.png)
![6-(4-morpholinylcarbonyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4445783.png)

